molecular formula C21H11BrFN3O2 B250911 N-[2-(2-bromophenyl)-1,3-benzoxazol-5-yl]-4-cyano-2-fluorobenzamide

N-[2-(2-bromophenyl)-1,3-benzoxazol-5-yl]-4-cyano-2-fluorobenzamide

Cat. No. B250911
M. Wt: 436.2 g/mol
InChI Key: WTVWIOONVPJKQC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[2-(2-bromophenyl)-1,3-benzoxazol-5-yl]-4-cyano-2-fluorobenzamide, also known as BCI-121, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. It belongs to the class of benzoxazole compounds that have been found to exhibit a variety of biological activities.

Mechanism of Action

The exact mechanism of action of N-[2-(2-bromophenyl)-1,3-benzoxazol-5-yl]-4-cyano-2-fluorobenzamide is not fully understood. However, it has been proposed that N-[2-(2-bromophenyl)-1,3-benzoxazol-5-yl]-4-cyano-2-fluorobenzamide inhibits the activity of protein kinase CK2, which is involved in various cellular processes such as cell proliferation, apoptosis, and DNA repair. By inhibiting CK2 activity, N-[2-(2-bromophenyl)-1,3-benzoxazol-5-yl]-4-cyano-2-fluorobenzamide disrupts the signaling pathways that regulate these processes, leading to the inhibition of cancer cell growth and induction of apoptosis.
Biochemical and Physiological Effects:
N-[2-(2-bromophenyl)-1,3-benzoxazol-5-yl]-4-cyano-2-fluorobenzamide has been found to exhibit a variety of biochemical and physiological effects. In addition to its anti-cancer, anti-inflammatory, and neuroprotective properties, N-[2-(2-bromophenyl)-1,3-benzoxazol-5-yl]-4-cyano-2-fluorobenzamide has also been found to inhibit the activity of various enzymes such as cyclin-dependent kinase 2 (CDK2) and glycogen synthase kinase 3 (GSK-3). These enzymes are involved in various cellular processes such as cell cycle regulation, apoptosis, and glucose metabolism.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-[2-(2-bromophenyl)-1,3-benzoxazol-5-yl]-4-cyano-2-fluorobenzamide is its high selectivity towards CK2, which makes it a valuable tool for studying the role of CK2 in various cellular processes. However, one of the limitations of N-[2-(2-bromophenyl)-1,3-benzoxazol-5-yl]-4-cyano-2-fluorobenzamide is its low solubility in water, which can affect its bioavailability and limit its use in in vivo experiments. In addition, N-[2-(2-bromophenyl)-1,3-benzoxazol-5-yl]-4-cyano-2-fluorobenzamide has been found to exhibit cytotoxicity at high concentrations, which can limit its use in certain experimental settings.

Future Directions

There are several future directions for the study of N-[2-(2-bromophenyl)-1,3-benzoxazol-5-yl]-4-cyano-2-fluorobenzamide. One area of research is the development of more potent and selective CK2 inhibitors based on the structure of N-[2-(2-bromophenyl)-1,3-benzoxazol-5-yl]-4-cyano-2-fluorobenzamide. Another area of research is the investigation of the role of CK2 in various diseases such as cancer, neurodegenerative disorders, and inflammation. Furthermore, the potential of N-[2-(2-bromophenyl)-1,3-benzoxazol-5-yl]-4-cyano-2-fluorobenzamide as a therapeutic agent for these diseases needs to be explored further in preclinical and clinical studies.

Synthesis Methods

N-[2-(2-bromophenyl)-1,3-benzoxazol-5-yl]-4-cyano-2-fluorobenzamide can be synthesized using a multistep process involving the reaction of 2-bromoaniline with 2-fluorobenzoyl chloride to obtain 2-(2-bromophenyl)-2-fluorobenzamide. This intermediate is then reacted with 5-amino-2-hydroxybenzoic acid to obtain the final product N-[2-(2-bromophenyl)-1,3-benzoxazol-5-yl]-4-cyano-2-fluorobenzamide. The purity and yield of the compound can be improved by using different purification techniques such as column chromatography.

Scientific Research Applications

N-[2-(2-bromophenyl)-1,3-benzoxazol-5-yl]-4-cyano-2-fluorobenzamide has been extensively studied for its potential therapeutic applications, especially in the treatment of cancer. It has been found to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. N-[2-(2-bromophenyl)-1,3-benzoxazol-5-yl]-4-cyano-2-fluorobenzamide has also been shown to induce apoptosis in cancer cells by activating the caspase pathway. In addition to its anti-cancer properties, N-[2-(2-bromophenyl)-1,3-benzoxazol-5-yl]-4-cyano-2-fluorobenzamide has also been found to exhibit anti-inflammatory and neuroprotective activities.

properties

Molecular Formula

C21H11BrFN3O2

Molecular Weight

436.2 g/mol

IUPAC Name

N-[2-(2-bromophenyl)-1,3-benzoxazol-5-yl]-4-cyano-2-fluorobenzamide

InChI

InChI=1S/C21H11BrFN3O2/c22-16-4-2-1-3-14(16)21-26-18-10-13(6-8-19(18)28-21)25-20(27)15-7-5-12(11-24)9-17(15)23/h1-10H,(H,25,27)

InChI Key

WTVWIOONVPJKQC-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)C2=NC3=C(O2)C=CC(=C3)NC(=O)C4=C(C=C(C=C4)C#N)F)Br

Canonical SMILES

C1=CC=C(C(=C1)C2=NC3=C(O2)C=CC(=C3)NC(=O)C4=C(C=C(C=C4)C#N)F)Br

Origin of Product

United States

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